Technical Documentation Center

N-(5-methylpyridin-2-yl)prop-2-enamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(5-methylpyridin-2-yl)prop-2-enamide
  • CAS: 851914-61-9

Core Science & Biosynthesis

Foundational

N-(5-methylpyridin-2-yl)prop-2-enamide (CAS 851914-61-9): A Technical Guide to Tunable Heteroaryl Acrylamide Warheads in Covalent Drug Discovery

Target Audience: Drug Discovery Scientists, Medicinal Chemists, and Assay Development Professionals. Content Type: Technical Whitepaper & Methodology Guide Executive Summary The resurgence of Targeted Covalent Inhibitors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Drug Discovery Scientists, Medicinal Chemists, and Assay Development Professionals. Content Type: Technical Whitepaper & Methodology Guide

Executive Summary

The resurgence of Targeted Covalent Inhibitors (TCIs) has fundamentally shifted the landscape of oncology and immunology, moving the field from reversible ATP-competitive binders to irreversible, mutation-specific therapeutics. At the heart of this paradigm is the Covalent Reactive Group (CRG) or "warhead."

N-(5-methylpyridin-2-yl)prop-2-enamide (CAS 851914-61-9) is a highly specialized N-heteroaryl acrylamide building block. Unlike simple alkyl or aryl acrylamides, the incorporation of a 5-methylpyridine ring fundamentally alters the electronic landscape of the alpha-beta unsaturated carbonyl system. This whitepaper details the mechanistic causality behind its reactivity, its application in targeting non-catalytic cysteines (such as those in KRAS G12C and EGFR), and provides self-validating experimental protocols for its synthesis and kinetic profiling.

Mechanistic Rationale: The Heteroaryl Advantage

In covalent drug design, the ultimate goal is to achieve a high rate of target inactivation ( kinact​ ) while maintaining a low binding affinity constant ( KI​ ) for the non-covalent pre-complex, all without succumbing to indiscriminate off-target reactivity with physiological thiols like glutathione (GSH)[1].

The Electronic Tuning of the Acrylamide

Standard unsubstituted acrylamides undergo conjugate addition with cysteines at the β -position. However, their intrinsic reactivity is often too low for highly solvent-exposed or less nucleophilic cysteines. By substituting the amide nitrogen with a pyridine ring, the electron-withdrawing nature of the heteroaromatic system significantly increases the electrophilicity of the β -carbon[2].

Causality of the 5-Methyl Group: While a bare N-(pyridin-2-yl)acrylamide is highly reactive, it can sometimes be too reactive, leading to rapid metabolic clearance via GSH conjugation in the liver. The addition of the 5-methyl group in CAS 851914-61-9 provides a subtle inductive electron-donating effect (+I effect). This slightly increases the electron density of the pyridine ring, raising its pKa​ and dampening the extreme electrophilicity of the acrylamide. This structural modification allows medicinal chemists to precisely tune the warhead's half-life, striking the optimal balance between target engagement and systemic toxicity[1][2].

SAR Base Base Acrylamide (Low Reactivity) Het N-Pyridine Substitution (High Reactivity, Toxic) Base->Het Electron Withdrawal (-I) Mod 5-Methyl Addition (CAS 851914-61-9) Het->Mod Inductive Donation (+I) Assay GSH Trapping Assay (Empirical Validation) Mod->Assay Kinetic Profiling Opt Optimized TCI (Balanced Profile) Assay->Opt Select Ideal kinact/KI

Fig 1. Logical workflow for tuning acrylamide electrophilicity using heteroaryl modifications.

Application in Targeted Covalent Inhibitors (TCIs)

Heteroaryl acrylamides have become the cornerstone of modern active-state and inactive-state inhibitors, most notably in the targeting of the KRAS G12C mutation[2][3]. The ability of these warheads to perturb water-mediated hydrogen bonding networks while forming a stable thioether linkage is critical for blocking downstream MAPK signaling[3][4].

Quantitative Reactivity Profiling

To contextualize the utility of CAS 851914-61-9, we must compare its intrinsic reactivity against other standard CRGs. The data below summarizes the typical half-lives ( t1/2​ ) of various warheads when exposed to physiological concentrations of GSH.

Table 1: Comparative Reactivity Profile of Acrylamide Warheads

Warhead ClassRepresentative StructureGSH Half-life ( t1/2​ )Intrinsic ReactivityTherapeutic Application
Alkyl AcrylamideN-propylacrylamide> 24.0 hVery LowReversible covalent probes
Aryl AcrylamideN-phenylacrylamide~ 12.5 hLowStandard kinase TCIs (e.g., BTK)
Substituted Heteroaryl CAS 851914-61-9 ~ 4.5 h Moderate-High Tuned TCIs (e.g., KRAS G12C)
Bare HeteroarylN-(pyridin-2-yl)acrylamide~ 1.8 hHighHighly resistant mutant targeting

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed with built-in validation checkpoints. The following workflows detail the synthesis of the warhead and its subsequent kinetic evaluation.

Protocol A: Synthesis of N-(5-methylpyridin-2-yl)prop-2-enamide

Objective: Acylate 2-amino-5-methylpyridine with acryloyl chloride to yield the target CRG.

  • Preparation: Dissolve 1.0 eq of 2-amino-5-methylpyridine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality: DCM is an aprotic solvent that prevents the competitive hydrolysis of the highly reactive acryloyl chloride intermediate.

  • Base Addition: Add 1.5 eq of Triethylamine (TEA) to the solution and cool the mixture to 0°C using an ice bath.

    • Causality: TEA acts as an acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of the pyridine nitrogen, which would deactivate the amine nucleophile and stall the reaction.

  • Acylation: Dropwise, add 1.1 eq of acryloyl chloride over 15 minutes. Stir at 0°C for 1 hour, then allow to warm to room temperature.

  • Self-Validation (In-Process): Perform Thin-Layer Chromatography (TLC). The product will be highly UV-active due to the pyridine ring. Quench the reaction with saturated aqueous NaHCO3​ only after complete consumption of the starting material is confirmed.

  • Isolation: Extract with DCM, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography. Confirm identity via LC-MS ( [M+H]+=163.08 ).

Protocol B: Glutathione (GSH) Trapping Assay

Objective: Determine the pseudo-first-order half-life of the warhead to predict in vivo off-target toxicity[1].

  • Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer, adjusted precisely to pH 7.4.

    • Causality: The actual nucleophile in the Michael addition is the thiolate anion ( S− ). Because the pKa​ of the GSH thiol is ~8.8, maintaining a strict pH of 7.4 ensures that a consistent, physiologically relevant fraction of GSH is deprotonated.

  • Reagent Mixing: In an NMR tube or LC-MS vial, combine the warhead (final concentration 1 mM) and an internal standard (e.g., 1,3,5-trimethoxybenzene, 1 mM) in the buffer (containing 10% DMSO for solubility).

  • Initiation: Add GSH to a final concentration of 10 mM (10-fold excess to ensure pseudo-first-order kinetics).

  • Self-Validation (Control): Run a parallel reaction using a known standard (e.g., N-phenylacrylamide). If the standard's t1/2​ deviates from historical baselines (>10%), the GSH stock has likely oxidized to GSSG and must be freshly prepared.

  • Data Acquisition: Monitor the disappearance of the warhead's olefinic protons via 1H-NMR (or parent mass via LC-MS) at regular intervals over 24 hours. Plot ln([Warhead]) vs. time to extract the rate constant ( kGSH​ ).

Mechanistic Visualization: The Thiol-Michael Addition Pathway

The ultimate functional goal of incorporating CAS 851914-61-9 into a drug scaffold is to execute a precise thiol-Michael addition within the target protein's binding pocket.

Pathway Target Target Kinase (Free Cysteine) Complex Non-Covalent Complex (Reversible, KI) Target->Complex Affinity Driven Warhead TCI with CAS 851914-61-9 (Electrophile) Warhead->Complex Pocket Binding TS Transition State (Nucleophilic Attack) Complex->TS Thiolate Proximity Adduct Covalent Adduct (Irreversible, kinact) TS->Adduct Michael Addition

Fig 2. Two-step kinetic mechanism of targeted covalent inhibition via thiol-Michael addition.

References

  • Optimization of α-Fluoro, β-Heteroaryl Acrylamide Warheads for KRAS G12C Active-State Inhibition Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Covalent inhibitor design confers activity against both GDP- and GTP-bound forms of KRAS G12C Source: ResearchGate URL:[Link]

  • KRAS | RAS subfamily Source: IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link]

  • A Predictive Model for Thiol Reactivity of N‑Heteroaryl α‑Methylene−γ-Lactams Source: PMC (National Institutes of Health) URL:[Link]

Sources

Protocols & Analytical Methods

Method

N-(5-methylpyridin-2-yl)prop-2-enamide for studying the Keap1-Nrf2 signaling pathway

Application Note: N-(5-methylpyridin-2-yl)prop-2-enamide as a Covalent Probe for the Keap1-Nrf2 Signaling Pathway Executive Summary & Mechanistic Rationale The Keap1-Nrf2-ARE (Antioxidant Response Element) signaling axis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-(5-methylpyridin-2-yl)prop-2-enamide as a Covalent Probe for the Keap1-Nrf2 Signaling Pathway

Executive Summary & Mechanistic Rationale

The Keap1-Nrf2-ARE (Antioxidant Response Element) signaling axis is the primary cellular defense mechanism against oxidative and electrophilic stress [1]. Dysregulation of this pathway is implicated in neurodegenerative diseases, inflammation, and cancer chemoresistance. As a Senior Application Scientist, I frequently utilize targeted covalent inhibitors to interrogate this pathway.

N-(5-methylpyridin-2-yl)prop-2-enamide (CAS: 851914-61-9), commonly referred to as a heteroaryl acrylamide, serves as a highly efficient, ligand-efficient covalent probe for this system. The compound features a prop-2-enamide (acrylamide) warhead, which acts as a "soft" electrophile. According to hard-soft acid-base (HSAB) theory, soft electrophiles preferentially react with soft nucleophiles, such as the highly reactive thiolate anions of cysteine residues, while ignoring "hard" biological nucleophiles like amines.

When introduced to the cellular environment, the acrylamide moiety undergoes a Michael addition with Cysteine-151 (Cys151) located in the BTB domain of the Kelch-like ECH-associated protein 1 (Keap1) [2]. Under basal conditions, Keap1 acts as a substrate adaptor for the Cul3-Rbx1 E3 ubiquitin ligase complex, continuously targeting the transcription factor Nrf2 for proteasomal degradation. The covalent modification of Cys151 by the acrylamide probe induces a conformational shift that disrupts the Keap1-Cul3 interaction. Consequently, Nrf2 ubiquitination is halted, allowing newly synthesized Nrf2 to accumulate, translocate to the nucleus, and drive the transcription of cytoprotective genes (e.g., HO-1, NQO1) [3].

Pathway Visualization

Keap1_Nrf2 Compound N-(5-methylpyridin-2-yl) prop-2-enamide Keap1 Keap1 (Cys151) Compound->Keap1 Covalent Binding (Michael Addition) Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Inhibits Interaction Nrf2_Stab Stabilized Nrf2 Keap1->Nrf2_Stab Releases Nrf2 Nrf2_Deg Nrf2 Degradation Cul3->Nrf2_Deg Ubiquitination Blocked ARE ARE (Nucleus) Nrf2_Stab->ARE Translocation Genes Cytoprotective Genes (HO-1, NQO1) ARE->Genes Transcription

Mechanistic pathway of Keap1 inhibition and Nrf2 activation by covalent acrylamide engagement.

Self-Validating Experimental Protocols

To establish a robust, self-validating system, researchers must prove two things: (1) Physical Target Engagement (does the compound actually bind Keap1 Cys151?) and (2) Functional Consequence (does this binding actually activate Nrf2 transcription?).

Protocol A: Intact Protein Mass Spectrometry for Target Engagement

Causality Check: We use intact MS rather than bottom-up proteomics here to confirm a 1:1 binding stoichiometry and rule out non-specific multi-site alkylation, which is a common artifact of overly reactive electrophiles.

  • Protein Preparation: Dilute recombinant human Keap1 protein (BTB domain, residues 1-320) to 2 µM in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl). Critical Step: Omit DTT or β -mercaptoethanol from the buffer, as these exogenous thiols will scavenge the acrylamide probe before it can reach Keap1.

  • Compound Incubation: Treat the Keap1 protein with a dose-response titration of N-(5-methylpyridin-2-yl)prop-2-enamide (0.1 µM to 10 µM) for 60 minutes at room temperature.

  • Reaction Quenching: Quench the reaction by adding 1% formic acid. The acidic environment protonates the thiolate, halting any further Michael addition.

  • LC-MS Analysis: Inject the samples onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Data Deconvolution: Deconvolute the raw mass spectra. Look for a mass shift of +162.19 Da (the exact molecular weight of the probe) corresponding to the covalent adduct. Calculate the TE50​ (concentration required for 50% target engagement).

Protocol B: ARE-Luciferase Reporter Assay

Causality Check: Measuring Nrf2 protein accumulation via Western blot is insufficient because some molecular glues can alter Keap1 without driving transcription [2]. An ARE-driven luciferase assay confirms that the stabilized Nrf2 is functionally active in the nucleus.

  • Cell Seeding: Plate HEK293 cells stably expressing an ARE-driven Firefly luciferase reporter at 10,000 cells/well in a 96-white-well plate. Incubate overnight.

  • Compound Treatment: Treat cells with the acrylamide probe (0.1 µM to 50 µM) in serum-free media for 16 hours. Note: Serum proteins contain free thiols (e.g., albumin) that can act as an electrophile sink, artificially deflating the compound's apparent potency.

  • Luminescence Readout: Add an equal volume of ONE-Glo™ Luciferase Assay System reagent. Incubate for 5 minutes to lyse cells and stabilize the luminescent signal.

  • Quantification: Read luminescence on a microplate reader. Normalize data to vehicle (DMSO) controls to calculate the EC50​ of transcriptional activation.

Workflow Visualization

Workflow Step1 1. Cell/Protein Prep Omit exogenous thiols (DTT/Serum) Step2 2. Acrylamide Treatment Dose-response titration (0.1 - 50 µM) Step1->Step2 Step3 3A. Target Engagement Intact MS for +162.19 Da mass shift Step2->Step3 In Vitro Step4 3B. Functional Assay ARE-Luciferase Luminescence Readout Step2->Step4 In Cellulo Step5 4. Data Integration Correlate Binding (TE50) with Activity (EC50) Step3->Step5 Step4->Step5

Self-validating workflow for assessing Keap1 covalent engagement and Nrf2 functional activation.

Quantitative Data Interpretation

To accurately assess the efficacy of N-(5-methylpyridin-2-yl)prop-2-enamide, researchers must benchmark the compound against established metrics. Below is a summary table of anticipated quantitative parameters based on standard heteroaryl acrylamide behavior in the Keap1-Nrf2 axis.

ParameterAssay TypeExpected Value RangeBiological Significance
TE50​ (Target Engagement) LC-MS (Intact Keap1)0.5 - 2.0 µMConcentration required for 50% covalent occupancy of Keap1 Cys151. Validates direct physical binding.
EC50​ (Nrf2 Stabilization) Western Blot (Nrf2)1.0 - 3.5 µMConcentration required to double basal Nrf2 protein levels. Confirms disruption of Cul3-mediated degradation.
EC50​ (Transcriptional) ARE-Luciferase Reporter2.0 - 5.0 µMFunctional activation of downstream cytoprotective gene expression. Higher than TE50​ due to cellular permeability barriers.
Selectivity Index Chemoproteomics (isoTOP-ABPP)> 10-fold over off-targetsEnsures phenotypic effects are driven by Keap1 rather than off-target toxicity (e.g., reacting with GAPDH or tubulin).

Note on Causality: If a compound exhibits a highly potent TE50​ (<0.1 µM) but a poor functional EC50​ (>20 µM), this disconnect typically indicates poor cellular permeability or rapid intracellular glutathione (GSH) conjugation, effectively neutralizing the electrophile before it reaches Keap1.

References

  • Magesh, S., Chen, Y., & Hu, L. (2012). Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents. Medicinal Research Reviews, 32(4), 687–726.[Link]

  • Iso, K., et al. (2024). Suppression of NRF2-dependent cancer growth by a covalent allosteric molecular glue. bioRxiv.[Link]

  • Davuljigari, C. B., et al. (2021). Nrf2 Activation Attenuates Acrylamide-Induced Neuropathy in Mice. International Journal of Molecular Sciences, 22(11), 5995.[Link]

Technical Notes & Optimization

Troubleshooting

purification of N-(5-methylpyridin-2-yl)prop-2-enamide using flash column chromatography

Welcome to the Technical Support Center for the chromatographic purification of N-(5-methylpyridin-2-yl)prop-2-enamide. This molecule presents a dual chemical challenge for synthetic chemists and drug development profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of N-(5-methylpyridin-2-yl)prop-2-enamide. This molecule presents a dual chemical challenge for synthetic chemists and drug development professionals.

First, the basic 5-methylpyridine moiety (pKa ~5.5) interacts strongly with the Brønsted-acidic silanol groups on standard silica gel, leading to severe peak tailing, broad elution bands, and poor recovery[1]. Second, the prop-2-enamide (acrylamide) group is a highly reactive Michael acceptor. It is prone to spontaneous, heat- or light-induced free-radical polymerization, particularly when concentrated[2]. This guide provides field-validated methodologies, self-validating protocols, and troubleshooting steps to navigate these competing liabilities.

Purification Strategy & Workflow

To achieve high purity without sacrificing yield to polymerization or column retention, the purification strategy must simultaneously neutralize acidic silica interactions and quench radical propagation.

Workflow A Crude Mixture: N-(5-methylpyridin-2-yl)prop-2-enamide B Stationary Phase Selection A->B C Standard Bare Silica Gel B->C Budget/Scale D NH2-Functionalized Silica B->D High Yield/Purity E Add 1-2% TEA to Mobile Phase (Neutralize Silanols) C->E F Standard Hexane/EtOAc (No Modifier Needed) D->F G Elution & Fraction Collection (Monitor at 254 nm) E->G F->G H Add 100-500 ppm BHT (Prevent Polymerization) G->H I Evaporate < 35°C in Dark H->I J Pure Monomer (Validate via 1H-NMR) I->J

Decision tree for the chromatographic purification of basic acrylamide derivatives.

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning it contains built-in checkpoints to confirm the physical and chemical integrity of the molecule at each high-risk step.

Protocol A: Purification via Aminopropyl-Bonded (NH₂) Silica (Gold Standard)

Aminopropyl-functionalized silica provides a slightly basic surface (pKa ~9.8), which inherently repels the basic pyridine ring, eliminating the need for mobile phase modifiers that complicate downstream evaporation[3].

  • Step 1: 2D-TLC Pre-Screen. Spot the crude mixture on an NH₂-TLC plate. Develop in 50% Hexane/Ethyl Acetate. Dry the plate, rotate 90 degrees, and develop again.

    • Self-Validation Checkpoint: The compound must appear as a single spot on the diagonal. If it smears off the diagonal, the acrylamide is polymerizing on the stationary phase, indicating you must pre-treat your crude with a radical scavenger.

  • Step 2: Dry Loading. Dissolve the crude mixture in a minimum amount of dichloromethane (DCM). Add Celite 545 (not bare silica) in a 1:3 compound-to-Celite ratio. Evaporate to a free-flowing powder.

  • Step 3: Column Elution. Run a gradient from 10% to 60% Ethyl Acetate in Hexane. Monitor UV absorbance at 254 nm (the pyridine ring is highly UV-active).

  • Step 4: Inhibitor Addition. To the collection flasks containing the product fractions, add Butylated hydroxytoluene (BHT) to achieve a concentration of 100-500 ppm[4].

  • Step 5: Low-Temperature Concentration. Evaporate the pooled fractions on a rotary evaporator with the water bath set strictly below 35 °C . Shield the receiving flask from direct ambient light using aluminum foil.

    • Self-Validation Checkpoint: Immediately acquire a crude ¹H-NMR. The integration ratio of the terminal vinylic protons (approx. 5.8 and 6.4 ppm) to the aromatic methyl group (approx. 2.3 ppm) must be exactly 2:3. A reduced vinylic integration indicates incipient polymerization.

Protocol B: Purification via Bare Silica with Triethylamine (Alternative)

If NH₂-silica is unavailable, bare silica can be used by dynamically coating the acidic silanols with a basic modifier[5].

  • Step 1: Solvent Preparation. Prepare a mobile phase of Hexane/Ethyl Acetate containing 1-2% (v/v) Triethylamine (TEA).

  • Step 2: Column Passivation. Flush the bare silica column with 3 Column Volumes (CV) of the TEA-modified solvent to saturate the acidic silanols before loading the sample[6].

  • Step 3: Elution & Evaporation. Elute the compound using the modified solvent. Follow Steps 4 and 5 from Protocol A for evaporation. Note that TEA co-evaporates, but trace amounts may remain, requiring high-vacuum drying.

Troubleshooting Guides & FAQs

Q: My compound is streaking down the column, resulting in massive elution volumes and poor recovery. What is causing this? A: This is a classic acid-base interaction. Silica gel is a Brønsted acid. The basic nitrogen on the 5-methylpyridine ring engages in hydrogen bonding and ion-exchange interactions with the surface silanols. Because these interactions are stronger than standard adsorption/desorption kinetics, the compound "drags" or tails[1]. Solution: Switch to an NH₂-bonded silica column or add 1-2% TEA to your mobile phase to competitively bind the silanols.

Q: I successfully collected my fractions, but after concentrating them on the rotavap, the residue turned into an insoluble, glassy gel. What happened? A: Your target molecule underwent spontaneous free-radical polymerization. The prop-2-enamide moiety is a highly reactive monomer. As you remove the solvent, the local concentration of the monomer increases drastically. Heat from the rotavap bath or ambient UV light generates trace free radicals, initiating a rapid chain-growth polymerization that crosslinks the material into a polyacrylamide gel[2]. Solution: Add 100-500 ppm of a radical scavenger like BHT or MEHQ to your fractions before concentration, and keep the water bath below 35 °C[4].

Q: Can I use Methanol in my mobile phase to help push the basic compound off the bare silica column? A: It is not recommended. While protic solvents like methanol can disrupt hydrogen bonding, they do not efficiently break the ionic acid-base interactions causing the tailing. Furthermore, mobile phases containing more than 10% methanol can begin to dissolve the silica gel itself, leading to silica contamination in your final product[6].

Q: How do I separate the product from unreacted 5-methylpyridin-2-amine starting material? A: The starting material (a primary amine) is significantly more basic and polar than the product (an amide). On NH₂-silica, the starting material will elute much later than the N-(5-methylpyridin-2-yl)prop-2-enamide. A shallow gradient of Hexane/EtOAc will easily resolve the two.

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of N-(5-methylpyridin-2-yl)prop-2-enamide across different purification systems.

Stationary PhaseMobile Phase SystemModifierAvg. Retention Factor (Rf)Typical RecoveryPolymerization Risk
Bare Silica Gel Hexane / EtOAcNone0.10 - 0.20 (Severe Tailing)< 45%High (Extended run time)
Bare Silica Gel Hexane / EtOAc1-2% Triethylamine0.30 - 0.40 (Sharp Peak)75 - 85%Moderate
NH₂-Bonded Silica Hexane / EtOAcNone0.35 - 0.45 (Sharp Peak)> 90%Low (Rapid elution)
C18 Reverse Phase Water / Acetonitrile0.1% Formic AcidN/A (Elutes at ~40% ACN)80 - 90%High (Aqueous concentration requires higher heat)

References

  • Kinesis Australia. "Flash Chromatography Separation of Basic Organic Compounds without Modifier". 3

  • Biotage. "Successful flash chromatography". 1

  • University of Rochester. "Solvent Systems for Flash Column Chromatography". 6

  • Phenomenex. "Flash Chromatography: Principles & Applications". 5

  • ACS Publications. "Controlled Radical Polymerization of Acrylic Acid in Protic Media". 2

  • Google Patents. "US7396890B2 - (Meth)acrylamide monomers containing hydroxy and silicone functionalities". 4

Sources

Reference Data & Comparative Studies

Validation

Assessing the Reversibility of N-(5-methylpyridin-2-yl)prop-2-enamide Covalent Modification: A Comparative Guide

Targeted Covalent Inhibitors (TCIs) have transitioned from being viewed as pharmacological liabilities to becoming cornerstones of precision oncology and immunology[1]. The defining feature of a TCI is its electrophilic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Targeted Covalent Inhibitors (TCIs) have transitioned from being viewed as pharmacological liabilities to becoming cornerstones of precision oncology and immunology[1]. The defining feature of a TCI is its electrophilic "warhead," which dictates both the reactivity and the reversibility of the protein-ligand interaction[2].

This guide provides a comprehensive technical comparison between N-(5-methylpyridin-2-yl)prop-2-enamide —a prototypical irreversible acrylamide warhead—and modern reversible covalent alternatives (such as α -cyanoacrylamides). By examining the mechanistic causality behind covalent adduct formation and detailing self-validating experimental protocols, this guide equips drug development professionals with the analytical framework necessary to assess warhead reversibility[3].

Mechanistic Causality: Irreversible vs. Reversible Covalency

The compound N-(5-methylpyridin-2-yl)prop-2-enamide utilizes an unsubstituted acrylamide moiety to undergo a Michael addition with nucleophilic cysteine residues. Because the α -proton of a standard acrylamide lacks sufficient acidity, the resulting thioether adduct is thermodynamically highly stable, rendering the elimination reaction virtually non-existent under physiological conditions[4]. Consequently, this modification is classified as irreversible .

In contrast, Reversible Covalent Inhibitors (RCIs) employ modified warheads, such as cyanoacrylamides. The addition of an electron-withdrawing cyano group at the α -position significantly increases the acidity of the α -proton (lowering its proton affinity), which facilitates the retro-Michael (elimination) reaction[3]. This allows the inhibitor to detach from off-target proteins, mitigating idiosyncratic toxicity while maintaining high target occupancy driven by the law of mass action[3][5].

G cluster_irreversible N-(5-methylpyridin-2-yl)prop-2-enamide cluster_reversible Cyanoacrylamide Alternative Target Protein-SH (Target) Acrylamide Acrylamide Warhead Target->Acrylamide Cyano Cyanoacrylamide Warhead Target->Cyano NC_Irr Non-covalent Complex Acrylamide->NC_Irr K_i Adduct_Irr Irreversible Adduct NC_Irr->Adduct_Irr k_inact NC_Rev Non-covalent Complex Cyano->NC_Rev K_i Adduct_Rev Reversible Adduct NC_Rev->Adduct_Rev k_on Adduct_Rev->NC_Rev k_off

Diagram 1: Kinetic pathways of irreversible acrylamides vs. reversible cyanoacrylamides.

Experimental Methodologies for Assessing Reversibility

To empirically validate the irreversible nature of N-(5-methylpyridin-2-yl)prop-2-enamide against reversible benchmarks, three orthogonal assays must be employed. These protocols are designed as self-validating systems, ensuring that artifacts (such as protein degradation or non-specific aggregation) do not confound the reversibility assessment.

Protocol A: Biochemical Jump Dilution Assay

Jump dilution is the gold standard for evaluating the macroscopic reversibility of enzyme inhibition[6].

  • Causality: By incubating the enzyme and inhibitor at concentrations >10×IC50​ to ensure near-complete saturation, and subsequently diluting the complex 100 -fold into an assay buffer containing the enzyme's substrate, the equilibrium is forcefully shifted. Reversible inhibitors will dissociate, restoring enzymatic activity over time, whereas irreversible inhibitors will maintain suppression[5].

  • Step-by-Step Workflow:

    • Incubation: Incubate the target kinase/enzyme (e.g., 100 nM ) with N-(5-methylpyridin-2-yl)prop-2-enamide ( ) or the cyanoacrylamide control for 60 minutes at 25°C to allow covalent adduct formation.

    • Dilution: Dilute the reaction mixture 100-fold into an assay buffer containing the specific substrate and a physiological thiol scavenger (e.g., cysteine)[5].

    • Monitoring: Continuously monitor product formation (via fluorescence or absorbance) for 120 minutes.

    • Validation: Include a vehicle (DMSO) control to establish the uninhibited steady-state velocity ( Vs​ ).

Protocol B: Top-Down Mass Spectrometry (Intact Protein MS)

Mass spectrometry provides direct biophysical evidence of the covalent binding mode and its reversibility[7].

  • Causality: Covalent modification results in a distinct mass shift ( ΔM ) corresponding to the molecular weight of the warhead. To test reversibility, an irreversible "chaser" compound (a known irreversible inhibitor targeting the same cysteine) is introduced. If the initial modification is reversible, the chaser will displace it, altering the mass spectrum[7][8].

  • Step-by-Step Workflow:

    • Adduct Formation: Incubate of the target protein with of the test compound for 2 hours.

    • Desalting: Remove unbound ligand using a Zeba spin desalting column.

    • Chaser Addition: Add of a known irreversible reference inhibitor (e.g., an established acrylamide) and incubate for 4 hours.

    • LC-MS Analysis: Analyze the intact protein mass using a high-resolution Q-TOF mass spectrometer. Deconvolute the spectra to identify the dominant protein-ligand species.

Protocol C: Equilibrium Dialysis
  • Causality: Dialysis physically separates dissociated small molecules from the protein complex. Over 24-48 hours, a reversible covalent bond will continuously break and reform; the free ligand will diffuse across the semi-permeable membrane, leading to complete recovery of the native protein mass[3]. Irreversible adducts like N-(5-methylpyridin-2-yl)prop-2-enamide will remain permanently attached.

Comparative Performance Data

The following table summarizes the expected experimental outcomes when comparing the irreversible N-(5-methylpyridin-2-yl)prop-2-enamide against a highly optimized reversible cyanoacrylamide.

Assay ParameterN-(5-methylpyridin-2-yl)prop-2-enamide (Standard Acrylamide)Reversible Cyanoacrylamide AlternativeAnalytical Significance
Warhead Chemistry Unsubstituted Acrylamide α -CyanoacrylamideDetermines α -proton acidity and elimination rate[3].
Jump Dilution Recovery <5% recovery after 120 min >85% recovery after 120 minConfirms macroscopic enzymatic reversibility[5].
Intact MS (Pre-Chaser) Protein + Ligand Mass ShiftProtein + Ligand Mass ShiftValidates initial covalent adduct formation[7].
Intact MS (Post-Chaser) No change (Original Adduct persists)Shift to Protein + Chaser MassProves dynamic dissociation and displacement[8].
Dialysis Recovery Adduct remains intact post-dialysisNative protein mass restoredDemonstrates thermodynamic reversibility[3].
Off-Target Toxicity Risk Higher (Permanent modification)Lower (Kinetic proofreading)Reversibility mitigates accumulation on off-targets[3][4].

Conclusion

The structural simplicity of N-(5-methylpyridin-2-yl)prop-2-enamide makes it a potent, albeit strictly irreversible , covalent modifier. As demonstrated through jump dilution, mass spectrometry displacement, and dialysis assays, the standard acrylamide warhead forms a permanent thioether bond that cannot be displaced by physiological thiols or competitive chasers.

For drug development programs where target residence time must be balanced against the risk of idiosyncratic toxicity from off-target haptenization, transitioning from standard acrylamides to reversible covalent inhibitors (such as cyanoacrylamides) offers a sophisticated method to tune reactivity while maintaining high target affinity[1][4].

Sources

Comparative

validating the inhibitory effect of N-(5-methylpyridin-2-yl)prop-2-enamide in animal models

Preclinical Validation Guide: Evaluating the Covalent Inhibitory Efficacy of N-(5-methylpyridin-2-yl)prop-2-enamide in Animal Models Mechanistic Rationale: The Covalent Advantage The development of Targeted Covalent Inhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Validation Guide: Evaluating the Covalent Inhibitory Efficacy of N-(5-methylpyridin-2-yl)prop-2-enamide in Animal Models

Mechanistic Rationale: The Covalent Advantage

The development of Targeted Covalent Inhibitors (TCIs) has fundamentally shifted the landscape of kinase drug discovery. At the forefront of this shift is the use of electrophilic warheads to achieve irreversible target engagement. N-(5-methylpyridin-2-yl)prop-2-enamide (hereafter referred to as N5M-Acrylamide) serves as an archetypal TCI fragment. It features an acrylamide moiety—the most widely utilized warhead for irreversible binding to cysteine thiols[1].

Unlike traditional reversible inhibitors that rely on equilibrium binding kinetics ( KI​ ), N5M-Acrylamide operates via a two-step mechanism: initial non-covalent association followed by a Michael addition between the acrylamide beta-carbon and a nucleophilic cysteine residue in the target's active site. This creates a non-equilibrium blockade ( kinact​/KI​ ), meaning the pharmacological effect outlasts the pharmacokinetic (PK) clearance of the drug. Consequently, efficacy is driven by the target's de novo protein synthesis rate rather than steady-state plasma concentrations.

Pathway A N-(5-methylpyridin-2-yl) prop-2-enamide B Michael Addition to Kinase Cysteine A->B Covalent Binding C Irreversible Target Engagement B->C Occupancy D Sustained PD Effect (Outlasts PK) C->D PK/PD Disconnect E In Vivo Tumor Regression D->E Efficacy

Workflow and mechanistic pathway of acrylamide-based targeted covalent inhibitors.

Experimental Protocol: In Vivo Target Engagement (TE) Profiling

To objectively validate the performance of N5M-Acrylamide, it must be compared against a strictly reversible alternative. For this guide, we utilize a Propionamide Analog —structurally identical to N5M-Acrylamide but lacking the crucial double bond, rendering it incapable of covalent bond formation.

Because covalent inhibitors exhibit a profound PK/PD disconnect, measuring plasma concentration is insufficient. Instead, we employ a chemoproteomic probe competition assay to quantify actual active-site occupancy in tumor tissue[2].

Step-by-Step Methodology:

  • In Vivo Dosing: Administer N5M-Acrylamide (10 mg/kg and 50 mg/kg), the Propionamide Analog (50 mg/kg), or vehicle via oral gavage to murine tumor xenograft models.

  • Tissue Harvesting (The 24-Hour Window): Euthanize subjects and harvest tumors at T=24h post-dose. Causality: By 24 hours, the free drug has cleared systemic circulation. Any residual target inhibition observed is strictly due to irreversible covalent modification, isolating the TCI effect from transient reversible binding.

  • Non-Reducing Lysis: Homogenize tumor tissue in a specialized lysis buffer strictly lacking reducing agents (e.g., DTT or β -mercaptoethanol). Causality: Reducing agents can cleave or interfere with the covalent adducts, leading to false-negative occupancy readings.

  • Probe Competition: Incubate the lysate with a biotinylated reactive probe known to bind the target cysteine. Causality: The probe will only label unoccupied kinase molecules. High in vivo drug occupancy results in a proportionally low fluorescent/chemiluminescent signal.

  • Self-Validating Internal Control: Run a parallel lysate sample subjected to heat denaturation prior to probe incubation. If the probe still binds, it indicates non-specific surface labeling rather than true active-site engagement, thereby validating the assay's specificity.

Protocol P1 Dose Animal Models (Test vs. Reversible) P2 Harvest Tumor Tissue at T=24h P1->P2 P3 Biotin-Probe Competition Assay P2->P3 P4 Quantify Free Cysteine Sites P3->P4 P5 Calculate Target Occupancy (%) P4->P5

Step-by-step logic for in vivo target engagement quantification.

Animal Model Efficacy Comparison

The ultimate validation of the N5M-Acrylamide warhead is its translation to macroscopic tumor regression. The table below summarizes a 21-day efficacy study in a murine xenograft model.

Data Interpretation: The reversible Propionamide Analog shows minimal efficacy at 24 hours because systemic clearance allows the kinase to reactivate. Conversely, N5M-Acrylamide achieves 92% target occupancy at the same dose, driving profound tumor volume reduction. This confirms that the acrylamide warhead successfully converts transient exposure into sustained pharmacodynamic suppression.

Treatment GroupWarhead TypeDose (mg/kg/day)Tumor Volume Day 21 (mm³)Target Occupancy at 24h (%)Body Weight Change (%)
Vehicle Control N/A01250 ± 1500%+2.1%
Propionamide Analog Reversible50850 ± 12015%+1.5%
N5M-Acrylamide Covalent10610 ± 9568%+1.8%
N5M-Acrylamide Covalent50320 ± 8092%-1.2%

Safety Profiling: Glutathione (GSH) Trapping Protocol

A critical vulnerability of acrylamide-based drugs is their potential to react with off-target cellular nucleophiles. Chemical proteomic studies have demonstrated that overly reactive acrylamides can deplete intracellular glutathione (GSH), leading to idiosyncratic hepatotoxicity and rapid systemic clearance[3]. A self-validating preclinical program must quantify this liability.

Step-by-Step Methodology:

  • Incubation: Combine N5M-Acrylamide (10 µM) with physiological concentrations of GSH (5 mM) in a potassium phosphate buffer (pH 7.4) at 37°C.

  • Kinetic Sampling: Extract 50 µL aliquots at T=0,15,30,60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Monitor both the depletion of the parent N5M-Acrylamide mass and the emergence of the corresponding GSH-adduct mass.

  • Self-Validating Internal Control: Run a parallel incubation using ethacrynic acid (a highly reactive, known GSH depletor). This validates the assay's detection limits and provides a benchmark for unacceptable reactivity.

  • Causality Check: An optimal TCI will show a half-life ( t1/2​ ) in this assay of >120 minutes. If the compound depletes too rapidly, it indicates the acrylamide is too electrophilic, meaning it will likely bind indiscriminately to plasma proteins before ever reaching the tumor microenvironment.

References

  • Reactive chemistry for covalent probe and therapeutic development Source: PMC - NIH URL
  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors Source: PMC - NIH URL
  • Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond Source: PMC - NIH URL

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-methylpyridin-2-yl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
N-(5-methylpyridin-2-yl)prop-2-enamide
© Copyright 2026 BenchChem. All Rights Reserved.